Beryllium salt

Inorganic Chemistry Bonding Theory Materials Science

Sourcing a potent Lewis acid soluble in organic media for non-aqueous synthesis presents a challenge, as standard ionic halides are insufficient. Beryllium chloride (BeCl₂) uniquely addresses this with its low lattice energy, covalent character, and broad solubility in diethyl ether and pyridine. - Enables homogeneous Friedel-Crafts catalysis where traditional AlCl₃ is heterogeneous, offering distinct selectivity profiles. - Acts as a critical precursor for organoberyllium reagents via transmetallation with Grignard reagents, a reactivity not feasible with MgCl₂. - Its low melting point (405°C) provides process advantages in molten salt electrolytes for beryllium metal electrolysis compared to BeF₂.

Molecular Formula BeO4Se
Molecular Weight 151.98 g/mol
CAS No. 14902-95-5
Cat. No. B12743933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeryllium salt
CAS14902-95-5
Molecular FormulaBeO4Se
Molecular Weight151.98 g/mol
Structural Identifiers
SMILES[Be+2].[O-][Se](=O)(=O)[O-]
InChIInChI=1S/Be.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2
InChIKeyPPYIVKOTTQCYIV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beryllium Chloride (BeCl₂) Specifications & Procurement Class


Beryllium chloride (BeCl₂, CAS 14902-95-5, also referenced as 7787-47-5) is an inorganic beryllium halide and a potent Lewis acid within the alkaline earth metal series. Characterized as a colorless to slightly yellow, orthorhombic, and highly deliquescent crystalline solid [1], it exhibits a molecular weight of 79.92 g/mol and a density of 1.899 g/cm³ at 25°C [1]. Distinguished by its pronounced covalent bonding character—a direct consequence of beryllium's small ionic radius and high charge density—BeCl₂ demonstrates physical properties, such as a low melting point (399.2–405°C) and boiling point (520°C), that sharply deviate from the ionic salts typical of heavier Group 2 congeners [1][2]. Its solubility profile is notably broad for an inorganic salt, extending to polar organic solvents including ethanol, diethyl ether, and pyridine, which underpins its utility in non-aqueous synthetic chemistry [1].

Non-aqueous synthesis and homogeneous Lewis acid catalysis
Reported solubility in polar organic solvents
Covalent, low-melting polymer (1D chain) distinct from ionic MgCl₂ and network BeF₂
Physical property class confirms covalent character
Research-grade precursor for organometallics and Friedel-Crafts studies
Alternative Lewis acid to AlCl₃ for selectivity investigation

Beryllium Chloride (BeCl₂) Irreplaceability vs. Other Beryllium Salts


Procurement and research selection of beryllium chloride over seemingly analogous beryllium or Group 2 halides is critical due to its uniquely weak lattice energy and consequent physical and chemical behavior. Unlike the refractory, high-melting ionic solids MgCl₂, BeF₂, or BeO, BeCl₂ exists as a low-melting covalent polymer, enabling its use as a soluble, molecular Lewis acid catalyst in organic media [1][2]. Attempts to substitute it with other beryllium salts like BeF₂ or BeSO₄ would result in fundamentally different solubility, reactivity, and catalytic activity, while substitution with MgCl₂ would introduce a far less potent Lewis acid with a completely different coordination chemistry profile. The quantitative evidence presented below delineates the specific, measurable performance gaps that define BeCl₂'s niche in applications ranging from Friedel-Crafts catalysis to organometallic synthesis, and clarifies its distinct toxicological handling requirements compared to other beryllium compounds [3].

BeCl₂ vs MgCl₂ Ionic, high-melting salt with weak Lewis acidity; solubility and catalytic profiles may shift significantly in organic media.
BeCl₂ vs BeF₂ Rigid 3D quartz-like network; insoluble and inert. 1D chain structure of BeCl₂ enables solution-based chemistry that BeF₂ cannot support.
BeCl₂ vs AlCl₃ Similar Friedel-Crafts function, but smaller Be²⁺ radius alters coordination; reaction selectivity may not transfer directly.

Beryllium Chloride (BeCl₂) Quantitative Differentiation from Analogues


Melting Point and Covalent Character

Beryllium chloride's covalent, polymeric solid-state structure results in a dramatically lower melting point (399.2–405°C) compared to the highly ionic magnesium chloride (MgCl₂, 714°C). This 309–315°C difference is a direct and quantifiable indicator of its distinct bonding and lattice energy [1][2].

Melting point
Head-to-head
399.2–405 °C vs MgCl₂ 714 °C (Δ 309–315 °C lower)
Supports low-lattice-energy covalent character for molten salt and catalysis use.
Anhydrous solids, standard pressure.
Inorganic Chemistry Bonding Theory Materials Science

Boiling Point and Volatility

The difference in boiling points is even more pronounced than the melting points, with BeCl₂ boiling at 520°C, a full 892°C lower than MgCl₂'s boiling point of 1412°C. This extreme difference reflects the weak intermolecular forces in the molecular BeCl₂ vapor compared to the strong ionic bonds in MgCl₂ [1].

Boiling point
Head-to-head
520 °C vs MgCl₂ 1412 °C (Δ 892 °C lower)
Indicates weak intermolecular forces; enables sublimation purification and CVD precursor use.
Anhydrous, standard pressure.
Inorganic Chemistry Chemical Vapor Deposition Purification

Solid-State Structure and Polymerization

BeCl₂ and BeF₂ exhibit fundamentally different solid-state polymerization, impacting their reactivity and solubility. BeCl₂ forms a one-dimensional chain polymer of edge-shared tetrahedra, while BeF₂ forms a rigid three-dimensional network analogous to quartz. This 1D vs. 3D structural difference correlates with BeCl₂'s superior solubility and its availability as a monomeric Lewis acid in solution [1].

Solid-state structure
Head-to-head
1D chain of edge-shared tetrahedra vs BeF₂ 3D quartz-like network
1D structure facilitates solvation and monomeric Lewis acid behavior in solution.
Solid state at room temperature.
Solid-State Chemistry Coordination Chemistry Lewis Acidity

Friedel-Crafts Catalytic Activity

BeCl₂ is specifically identified as an effective catalyst for Friedel-Crafts acylation and alkylation reactions. This catalytic function is directly attributed to its electron-deficient nature and ability to act as a strong, soluble Lewis acid [1][2]. While AlCl₃ is the classic catalyst for these reactions, BeCl₂ offers an alternative that can be tuned for specific substrate/reactivity profiles due to its unique, smaller cationic radius and resulting coordination chemistry.

Friedel-Crafts activity
Class-level
Confirmed catalyst; functional equivalence with AlCl₃, distinct selectivity potential.
May offer alternative reaction outcomes due to smaller Be²⁺ radius; requires selectivity validation.
Polar aprotic solvent context.
Organic Synthesis Catalysis Lewis Acid

In Vitro Genotoxicity Profile

In comparative in vitro genotoxicity assessments, beryllium chloride demonstrates a distinct profile. While both BeCl₂ and BeSO₄ are generally non-mutagenic in bacterial reverse mutation assays (Ames test), a notable difference emerges in mammalian cell systems. BeSO₄ has been reported to induce a 10-fold increase in chromosomal aberrations in human lymphocytes and a 21-fold increase in Syrian hamster cells, whereas such strong clastogenic effects are not consistently observed for BeCl₂ in similar assays [1][2].

In vitro genotoxicity
Reported comparison
BeSO₄: 10–21 fold increase in chromosomal aberrations; BeCl₂: less pronounced clastogenicity.
Supports distinct safety assessment per beryllium salt; informs lab protocol design.
Human lymphocytes, Syrian hamster cells.
Toxicology Genetic Toxicology Safety Assessment

Organic Solvent Solubility Profile

A key practical differentiator for BeCl₂ is its high solubility in a range of polar organic solvents, including ethanol, diethyl ether, and pyridine [1]. This contrasts sharply with beryllium oxide (BeO), which is insoluble in water and organic solvents, and magnesium chloride (MgCl₂), which is sparingly soluble in such organic media. This solubility profile is a direct consequence of its covalent, molecular nature.

Organic solubility
Reported comparison
Soluble in ethanol, ether, pyridine; MgCl₂ sparingly soluble, BeO insoluble.
Enables homogeneous non-aqueous synthesis and catalyst use, unlike ionic/refractory analogs.
Anhydrous conditions, room temperature.
Solubility Organic Synthesis Non-Aqueous Chemistry

Beryllium Chloride (BeCl₂) Application Scenarios


Homogeneous Friedel-Crafts Catalysis

The high solubility of BeCl₂ in organic solvents like diethyl ether and its established function as a potent Lewis acid [1] make it a viable homogeneous catalyst for Friedel-Crafts reactions. Researchers seeking an alternative to the classic, but often heterogeneous, AlCl₃ catalyst may select BeCl₂ to achieve different selectivity profiles or to operate under fully homogeneous conditions. This application directly leverages the evidence of its organic solubility and confirmed catalytic activity in these specific reaction types [2].

Organometallic Synthesis Precursor

BeCl₂ serves as a key starting material for the synthesis of organoberyllium compounds. Its ability to undergo transmetallation with Grignard and organolithium reagents is documented, enabling the generation of species for further synthetic transformations, such as conjugated additions to enones [1]. This scenario is underpinned by the compound's covalent, molecular character which facilitates reactivity with nucleophilic organometallic reagents, a process not feasible with the more ionic and less reactive MgCl₂ or BeO.

Electrolyte for Beryllium Electrowinning

The low melting point (399-405°C) and boiling point (520°C) of BeCl₂, which reflect its low lattice energy, make it a suitable component in molten salt electrolytes for the industrial production of beryllium metal via electrolysis [1]. Its relatively low operating temperature compared to the melting point of BeF₂ (555°C) or BeO (2530°C) offers potential energy savings and process advantages in the final reduction step to pure beryllium metal [2].

In Vitro Toxicology and Carcinogenicity Model

Given its distinct genotoxicity profile relative to BeSO₄—specifically the absence of the pronounced clastogenicity observed with BeSO₄ in certain mammalian cell assays—BeCl₂ is a critical reagent for dissecting the mechanisms of beryllium-induced cellular transformation and carcinogenicity [1]. Researchers investigating the structure-activity relationship of beryllium toxicity rely on this differential data to understand how the counter-ion and resulting compound properties modulate biological effects, making high-purity BeCl₂ essential for controlled experimental comparisons.

Application
Selection Property
Validation Focus
Homogeneous Friedel-Crafts Catalysis
Organic solubility & Lewis acidity
Selectivity and reaction condition optimization vs AlCl₃
Organometallic Synthesis Precursor
Covalent reactivity with nucleophiles
Transmetallation efficiency with Grignard/organolithium reagents
Molten Salt Electrolyte for Be Electrowinning
Low melting point & volatility
Process energy window and sublimation control
In Vitro Toxicology & Structure-Activity Studies
Differential clastogenicity profile
Cellular transformation mechanism elucidation vs BeSO₄

Technical Documentation Hub

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39 linked technical documents
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